![molecular formula C8H14O2 B154653 9-Oxabicyclo[3.3.1]nonan-2-ol CAS No. 133521-31-0](/img/structure/B154653.png)
9-Oxabicyclo[3.3.1]nonan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Oxabicyclo[3.3.1]nonan-2-ol, also known as this compound, is a useful research compound. Its molecular formula is C8H14O2 and its molecular weight is 142.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. How can the synthesis of 9-oxabicyclo[3.3.1]nonan-2-ol derivatives be optimized to minimize byproduct formation?
- Methodology : Utilize a two-step synthesis starting from cycloocta-1,5-diene. In the first step, generate endo,endo-diiodo intermediates via reaction with N-iodosuccinimide (95% yield) . For the second step, dehydrohalogenation with KOH in dry methanol under controlled heating (150°C, 4 days) achieves >90% yield. Monitor reaction progress via 1H NMR to track HI elimination and intermediate ratios (e.g., 21/27/52 at 24 hours, shifting to 26/31/43 after 72 hours) .
- Key Data : Crystallographic analysis confirms enantiomeric purity (P21/c space group, unit cell dimensions a=5.4167 Å, b=11.5589 Å, c=10.2632 Å) .
Q. What spectroscopic techniques are critical for characterizing this compound derivatives?
- Methodology : Combine solution-state NMR (Jeol Delta 400 MHz) for proton coupling analysis (e.g., J = 5 Hz for exo-H assignments) and solid-state 13C CP MAS NMR (Bruker Avance 300 MHz) to resolve crystal packing effects. For structural validation, perform X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) with SHELXL-97 refinement .
- Key Data : Solid-state NMR reveals two signal sets due to symmetry lowering (C2 → C1 in crystal lattice), confirmed by X-ray studies showing alternating enantiomer stacks .
Q. How can allylic bromination of this compound derivatives be controlled for regioselectivity?
- Methodology : Use N-bromosuccinimide (NBS) in CCl4 with initiators:
- Sodium peroxodisulfate yields exo,exo-dibromo derivatives (95% yield) .
- Benzoyl peroxide produces tribromo derivatives (85% selectivity for vinylic bromination) .
Monitor product ratios via GC/MS (Hewlett Packard 5890 Series II) with HP-1 capillary columns .
Advanced Research Questions
Q. Why do discrepancies arise between solution and solid-state NMR data for this compound derivatives?
- Methodology : Analyze crystal packing effects using X-ray crystallography (e.g., P21/c symmetry) and compare with solution dynamics. For 9-oxabicyclo[3.3.1]nona-2,6-diene, solid-state 13C NMR shows two signal sets due to asymmetric unit pairs (R,R and S,S enantiomers) with intermolecular C···C distances >5.4 Å, ruling out π interactions .
- Resolution : Use WINGX and PARST97 for geometry calculations to correlate dihedral angles (e.g., φ = 73.8° for H3-C3-C4-H4exo) with coupling constants (3J = 7 − cosφ + 5cos2φ) .
Q. How can synergistic catalysis improve the synthesis of 9-oxabicyclo[3.3.1]nonan-2-one cores?
- Methodology : Employ Rh2(OAc)4 with Lewis acids (e.g., Sc(OTf)3) for (3+3)-annulation of carbonyl ylides and donor-acceptor cyclopropanes. Optimize solvent polarity (e.g., CH2Cl2 vs. toluene) to stabilize intermediates, achieving >80% yield and high diastereoselectivity .
Q. What mechanistic insights explain the diastereoselectivity in allylic bromination of bicyclic ethers?
- Methodology : Perform DFT calculations to model transition states. For 9-oxabicyclo[3.3.1]nona-2,6-diene, bromination at C4/C8 is favored due to allylic radical stabilization, while vinylic bromination at C2 occurs via electrophilic addition under peroxide initiation .
- Experimental Validation : Compare EI-MS fragmentation patterns (e.g., m/z 199 [M+−Br] for dibromo derivatives vs. m/z 169 [M+−2Br] for tribromo products) .
Propriétés
Numéro CAS |
133521-31-0 |
---|---|
Formule moléculaire |
C8H14O2 |
Poids moléculaire |
142.2 g/mol |
Nom IUPAC |
9-oxabicyclo[3.3.1]nonan-2-ol |
InChI |
InChI=1S/C8H14O2/c9-7-5-4-6-2-1-3-8(7)10-6/h6-9H,1-5H2 |
Clé InChI |
IYLHYOVERYCLOT-UHFFFAOYSA-N |
SMILES |
C1CC2CCC(C(C1)O2)O |
SMILES canonique |
C1CC2CCC(C(C1)O2)O |
Synonymes |
9-Oxabicyclo[3.3.1]nonan-2-ol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.